![molecular formula C11H14ClNO2 B1341266 3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 943117-19-9](/img/structure/B1341266.png)
3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline
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Overview
Description
Synthesis Analysis
The synthesis of related chloro-aniline compounds involves multi-step reactions, including condensation and reduction processes. For example, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was achieved by condensation of 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by reduction with Fe/NH4Cl, resulting in an 82% yield . This suggests that the synthesis of 3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline might also involve similar steps, starting from appropriate furanyl and chloro-aniline precursors.
Molecular Structure Analysis
The molecular structure of chloro-aniline derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline was elucidated using IR spectroscopy, 1H NMR, and X-ray single crystal analysis . These techniques could similarly be applied to determine the molecular structure of 3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline.
Chemical Reactions Analysis
The chemical reactivity of chloro-aniline compounds can be influenced by the substituents present on the aromatic ring. The vibrational spectra and molecular orbital calculations, such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap, can provide insights into the reactivity of these molecules . The presence of a tetrahydrofuran group in 3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline would likely affect its reactivity and could be studied using similar computational methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-aniline derivatives can be diverse. For example, 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline exhibits thermochromic properties, as confirmed by electronic spectroscopy . The compound 3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline may also display unique properties such as solubility, melting point, and thermochromic behavior, which can be determined through physicochemical tests.
Scientific Research Applications
Synthesis and Structural Properties of Novel Compounds
Aniline derivatives, similar to "3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline," play a crucial role in the synthesis of novel compounds. For example, the reaction of chloral with substituted anilines has been shown to result in the formation of novel substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These compounds have significant potential in developing new materials with unique spectroscopic and structural properties (Issac & Tierney, 1996).
Environmental and Health Impact Studies
Studies on the environmental and health impacts of various chemical compounds, including those related to aniline derivatives, provide insights into their potential risks and benefits. For example, research on dioxins and similar toxic compounds reveals their effects on human health and the environment, guiding the safe handling and regulatory policies for chemicals containing aniline structures (Bertazzi et al., 1998).
Chemical Fixation of CO2
Aniline derivatives are explored for their potential in chemical fixation of CO2, presenting a novel avenue for the synthesis of functionalized azole compounds. This approach highlights the role of aniline compounds in addressing environmental challenges, such as climate change, by converting CO2 into valuable chemicals (Vessally et al., 2017).
Catalytic Wet Air Oxidation
The treatment of toxic nitrogen-containing compounds, often present in chemical and pharmaceutical industries, utilizes processes like Catalytic Wet Air Oxidation (CWAO). Aniline derivatives, including those similar to "3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline," are frequently studied for their effectiveness in these oxidation processes, indicating their importance in industrial waste treatment applications (Oliviero et al., 2003).
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-(oxolan-2-ylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBUDXWNITUWFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline |
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